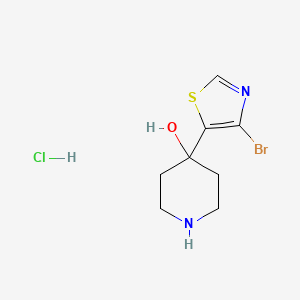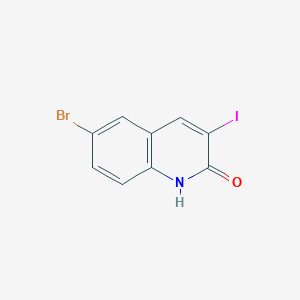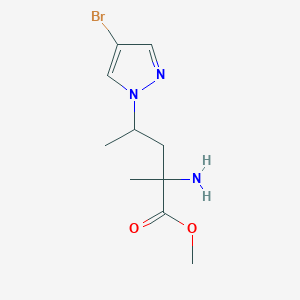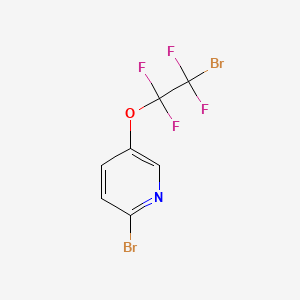
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is a chemical compound with the molecular formula C8H11BrN2OS·HCl. This compound features a piperidine ring substituted with a bromothiazole group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with bromoacetic acid under acidic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Piperidine Ring Formation: The bromothiazole intermediate is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC).
Reduction: The bromothiazole moiety can be reduced to a thiazole using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiazole derivative.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The hydroxyl group may form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Fluoro-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
- 4-(4-Methyl-1,3-thiazol-5-yl)piperidin-4-olhydrochloride
Uniqueness
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-olhydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
Propriétés
Formule moléculaire |
C8H12BrClN2OS |
|---|---|
Poids moléculaire |
299.62 g/mol |
Nom IUPAC |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H11BrN2OS.ClH/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8;/h5,10,12H,1-4H2;1H |
Clé InChI |
CKESGKDSMVZXAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=C(N=CS2)Br)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)
![3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B13546118.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)



